3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole
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Overview
Description
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of a cyclopropylpyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the construction of the pyrrolidine ring, followed by the introduction of the cyclopropyl group and the triazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace certain substituents under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of specific proteases and kinases.
Medicine: It shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways.
Comparison with Similar Compounds
When compared to similar compounds, 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may differ in their substituents and biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their diverse biological activities, including antifungal and anticancer properties. The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyclopropyl and methoxymethyl groups, which contribute to its distinct biological profile.
Properties
IUPAC Name |
5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYOSMGXIIBQDT-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=N1)C2CNCC2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NNC(=N1)[C@@H]2CNC[C@H]2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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